
1,3-Dihydroxy-1-phenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxy-1-phenylpropan-2-one is an organic compound with the molecular formula C9H10O3 It is a derivative of propiophenone and is characterized by the presence of two hydroxyl groups and a phenyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dihydroxy-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst. This reaction yields 1-phenyl-2-propanone, which can then be hydroxylated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxy-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of 1-phenyl-2-propanol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroxy-1-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antidiabetic and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1,3-dihydroxy-1-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxy-1,3-diphenyl-1-propanone: Similar structure but with an additional phenyl group.
1,3-Diphenylpropan-1-one: Lacks the hydroxyl groups present in 1,3-dihydroxy-1-phenylpropan-2-one
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
104208-69-7 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
1,3-dihydroxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C9H10O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,9-10,12H,6H2 |
InChI-Schlüssel |
TWEAOVXYLNFDMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


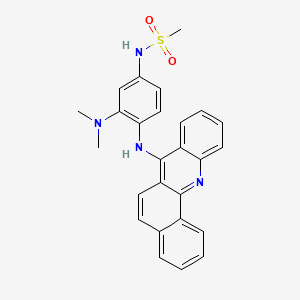

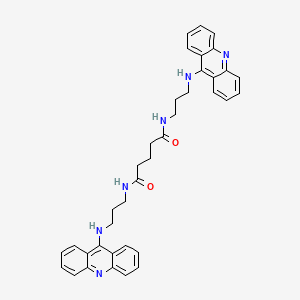
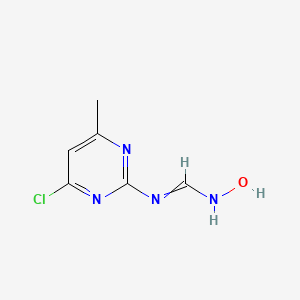
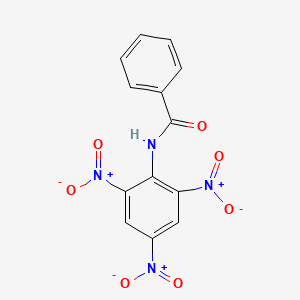

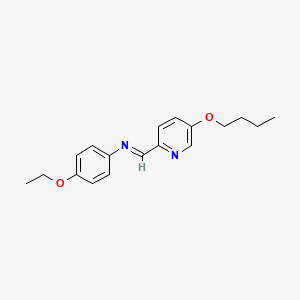

![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)

![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)

